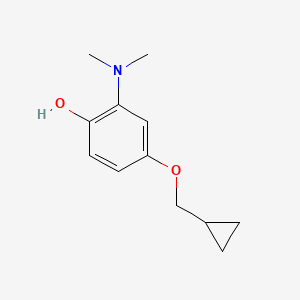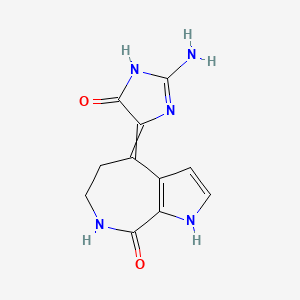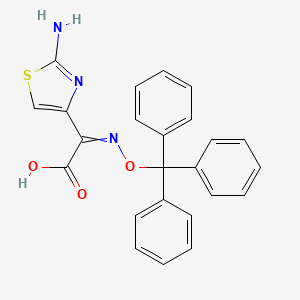
2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide is an organic compound characterized by the presence of fluorine, hydroxy, and methoxy functional groups attached to a benzenecarboximidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide typically involves electrophilic fluorination, where a carbon-centered nucleophile reacts with an electrophilic source of fluorine. Common fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the nitro group results in amines.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes or receptors, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoro-6-hydroxybenzoic acid: Similar in structure but lacks the methoxy and carboximidamide groups.
2-fluoro-N-hydroxy-6-methoxybenzimidoyl chloride: A related compound with a chloride substituent instead of the carboximidamide group.
Uniqueness
2-fluoro-N’-hydroxy-6-methoxybenzenecarboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and hydroxy groups enhances its potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H9FN2O2 |
|---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
2-fluoro-N'-hydroxy-6-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(9)7(6)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI-Schlüssel |
NUAMFEJESLRGQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)F)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)




![(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid](/img/structure/B12435726.png)


